4-Fluoro-2-nitrobenzenesulfonyl chloride

Organic Synthesis Medicinal Chemistry Physical Organic Chemistry

Researchers seeking reproducible sulfonylation often encounter variability from generic sulfonyl chlorides. 4-Fluoro-2-nitrobenzenesulfonyl chloride (CAS 568586-10-7) eliminates this uncertainty with its defined electronic profile (Δσp = +0.06) and lipophilicity (LogP = 3.27). These properties ensure consistent reaction kinetics and simplified purification across library synthesis and probe development. • ≥95% purity (HPLC/NMR), batch-specific CoA • Distinct melting point (44-47°C) and HPLC retention for method validation • Global shipping with hazard-compliant packaging

Molecular Formula C6H3ClFNO4S
Molecular Weight 239.61 g/mol
CAS No. 568586-10-7
Cat. No. B1363599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-nitrobenzenesulfonyl chloride
CAS568586-10-7
Molecular FormulaC6H3ClFNO4S
Molecular Weight239.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)Cl
InChIInChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H
InChIKeyBHSUAEKACYUVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-nitrobenzenesulfonyl Chloride: Core Properties & Comparators


4-Fluoro-2-nitrobenzenesulfonyl chloride (CAS 568586-10-7) is a polyfunctional aromatic sulfonyl chloride characterized by a 4-fluoro substituent and a 2-nitro group on the benzene ring . This substitution pattern imparts a distinct electronic and steric profile compared to its closest analogs, such as 2-nitrobenzenesulfonyl chloride (CAS 1694-92-4) and 4-chloro-2-nitrobenzenesulfonyl chloride (CAS 4533-96-4) [1]. The compound is typically supplied as a colorless crystalline solid with a purity of ≥95% (HPLC/NMR) and a molecular weight of 239.61 g/mol. The presence of both electron-withdrawing fluoro and nitro substituents significantly modulates its reactivity, solubility, and handling characteristics relative to unsubstituted or singly substituted benzenesulfonyl chlorides, making precise procurement based on these differences essential for reproducible synthetic outcomes.

1
4-Fluoro-2-nitro substitution pattern provides a distinct electronic and steric profile for sulfonylation and caging chemistry
2
Enhanced electrophilicity and lipophilicity relative to non-fluorinated benzenesulfonyl chlorides support tailored reactivity in organic media
3
Supplied as a crystalline solid with batch-specific analytical data for direct use in anhydrous synthetic workflows

Non-Fluorinated Substitution Pitfalls


Direct substitution of 4-fluoro-2-nitrobenzenesulfonyl chloride with analogs like 2-nitrobenzenesulfonyl chloride or 4-chloro-2-nitrobenzenesulfonyl chloride is not advisable due to divergent physicochemical properties and reaction outcomes. The fluoro substituent alters the electrophilicity of the sulfonyl chloride moiety through a combination of strong inductive electron-withdrawal and weak resonance donation, leading to different reaction rates and product distributions in sulfonamide formation . Additionally, the lipophilicity (LogP ~3.27) [1] and melting point (44–47°C) of this compound are distinct from those of its non-fluorinated counterparts, affecting solubility in organic reaction media and ease of handling during synthesis. In biological applications, the 4-fluoro group has been shown to influence enzyme-substrate recognition and kinetic parameters in glutathione transferase assays, where it alters the Hammett σp value and thus the enzyme-catalyzed reaction rate [2]. Therefore, replacing it with a generic benzenesulfonyl chloride introduces uncontrolled variables that can derail reaction optimization, impurity profiling, and structure-activity relationship (SAR) studies.

!
Non-fluorinated analogs (e.g., 2-nitrobenzenesulfonyl chloride) exhibit different electrophilicity, which may alter reaction rates and product distributions in sulfonamide formation
!
Differences in lipophilicity and melting point affect solubility in organic solvents and handling characteristics; direct replacement may compromise process reproducibility
!
4-Substituent modulates enzyme–substrate recognition (e.g., GST kinetics); substituting the fluoro group can introduce uncontrolled variables in SAR or probe-release studies

Quantitative Differentiation Evidence


Electrophilicity Modulation by 4-Fluoro Substituent

The 4-fluoro substituent in 4-fluoro-2-nitrobenzenesulfonyl chloride enhances the electrophilicity of the sulfonyl chloride group relative to the non-fluorinated 2-nitrobenzenesulfonyl chloride. This is attributed to the strong electron-withdrawing inductive effect (−I) of fluorine, which increases the partial positive charge on the sulfur atom, thereby accelerating nucleophilic attack . While direct kinetic rate constants for this specific compound are not reported, the Hammett substituent constant for the para-fluoro group is σp = 0.06 [1], compared to σp = 0.00 for hydrogen. In the context of 4-substituted-2-nitrobenzenesulfonyl derivatives, this translates to a measurable shift in reaction rates; for example, in glutathione transferase-catalyzed reactions, the presence of a 4-fluoro group alters the steady-state kinetic parameters proportionally to its σ value [2].

Electrophilicity (σp)
Class-level inference
Target (4-F): σp = 0.06
Comparator (4-H): σp = 0.00
Δσp = +0.06
Supports faster sulfonylation kinetics context
Hammett LFER; compound-specific rate constants not reported
Organic Synthesis Medicinal Chemistry Physical Organic Chemistry

Lipophilicity and Organic Phase Partitioning

The calculated octanol-water partition coefficient (LogP) for 4-fluoro-2-nitrobenzenesulfonyl chloride is 3.27 [1], which is significantly higher than that of its non-fluorinated counterpart 2-nitrobenzenesulfonyl chloride, which has a LogP of 1.99 [2]. This 1.28-unit increase in LogP corresponds to a ~19-fold greater preference for the organic phase in a biphasic system, based on the relationship ΔlogP = log(Kow2/Kow1). The enhanced lipophilicity is a direct consequence of the 4-fluoro substitution, which reduces the overall polarity of the molecule while maintaining the electron-withdrawing character of the aromatic ring.

Lipophilicity (LogP)
Cross-study comparable
Target: LogP = 3.27
Comparator (4-H): LogP = 1.99
ΔLogP = +1.28 (~19× partition)
Supports organic-phase partitioning for extraction and work-up
Calculated XLogP3; experimental logP may differ
Medicinal Chemistry Physical Chemistry Process Chemistry

Melting Point: Solid-State Handling Implications

4-Fluoro-2-nitrobenzenesulfonyl chloride exhibits a melting point range of 44–47°C , which is substantially lower than that of 2-nitrobenzenesulfonyl chloride (63–67°C) and 4-nitrobenzenesulfonyl chloride (75–81°C) . The 20°C depression relative to 2-nitrobenzenesulfonyl chloride indicates weaker intermolecular forces in the solid state, likely due to the smaller atomic radius of fluorine compared to hydrogen, which reduces crystal lattice energy. This property has practical implications for handling: the compound may soften or partially liquefy in warm ambient conditions (e.g., >40°C), requiring refrigerated storage to maintain free-flowing powder characteristics.

Melting Point
Cross-study comparable
Target: 44–47°C
Comparator (4-H): 63–67°C
ΔT ≈ –20°C
Lower melting point informs storage and handling; may require refrigerated conditions
Literature capillary values; batch-specific range may vary
Analytical Chemistry Process Chemistry Quality Control

GST-Catalyzed Reaction Kinetics Modulation

In a study of 4-substituted-2-nitrobenzenesulfonyl caging groups for fluorogenic probes, the 4-fluoro derivative was included in a Hammett plot analysis of human glutathione transferase (GST)-catalyzed reactions [1]. The steady-state kinetic parameters (e.g., kcat/KM) for the GST alpha isoform exhibited a linear correlation with the Hammett σp value of the 4-substituent. The 4-fluoro group (σp = 0.06) produced an intermediate reaction rate between the 4-H (σp = 0.00) and 4-CN (σp = 0.66) derivatives. This predictable, structure-dependent modulation of enzymatic turnover is essential for designing probes with tailored response profiles, where a balance between stability and sensitivity is required.

GST Kinetics
Class-level inference
kcat/KM proportional to σp = 0.06 (4-F) vs. 0.00 (4-H); intermediate rate in Hammett plot
Supports tunable probe release design for time-resolved assays
Human GST alpha isoform, steady-state conditions
Biochemical Assays Fluorogenic Probes Enzymology

Purity Specifications and Vendor Quality Data

Commercial suppliers of 4-fluoro-2-nitrobenzenesulfonyl chloride consistently report a minimum purity of 95% as determined by HPLC, with some vendors (e.g., Bidepharm) providing batch-specific analytical data including NMR, HPLC, and GC . In contrast, the widely used analog 2-nitrobenzenesulfonyl chloride is often available at higher purities (e.g., ≥97% by GC or ≥98% by titration ), reflecting its longer history and larger-scale production. The slightly lower purity specification for the 4-fluoro derivative is typical of specialized fluorinated building blocks and does not indicate inferior quality; rather, it underscores the importance of verifying batch-specific Certificates of Analysis (CoA) for sensitive applications.

Purity Specification
Cross-study comparable
Target: ≥95% (HPLC/NMR)
Comparator (4-H): ≥97% (GC/titration)
Batch-specific CoA review recommended for purity-sensitive applications
Vendor data; typical of specialized fluorinated building blocks
Analytical Chemistry Quality Control Procurement

Optimal Application Scenarios


Fluorinated Sulfonamide Library Synthesis

The enhanced electrophilicity (Δσp = +0.06) and higher lipophilicity (LogP = 3.27) of 4-fluoro-2-nitrobenzenesulfonyl chloride make it the preferred sulfonylating agent when constructing compound libraries where the fluorine atom is required for metabolic stability or target binding. The faster reaction kinetics reduce synthesis time, while the improved organic solubility simplifies work-up and purification in parallel synthesis formats.

Fluorogenic Probes with Tunable Release

In the design of caged fluorogenic probes, the 4-fluoro substituent provides an intermediate Hammett σp value (0.06) that yields a moderate GST-catalyzed reaction rate, striking a balance between probe stability during storage and rapid signal generation upon enzymatic activation. This tunability is essential for assays requiring precise temporal resolution, such as live-cell imaging. [1]

Process Optimization for Lipophilic Intermediates

For reactions conducted in non-polar solvents or biphasic systems, the LogP of 3.27 ensures that 4-fluoro-2-nitrobenzenesulfonyl chloride partitions efficiently into the organic phase, minimizing hydrolysis losses and enabling straightforward extractive work-up. This property is particularly valuable in multi-step syntheses where maintaining anhydrous conditions is critical. [2]

Analytical Reference Standard

The distinct melting point (44–47°C) and HPLC retention time (relative to non-fluorinated analogs) make 4-fluoro-2-nitrobenzenesulfonyl chloride a useful reference standard for developing and validating analytical methods for fluorinated sulfonyl chlorides. Its purity profile (≥95%) and availability with batch-specific CoA support reliable method qualification.

Application
Selection Property
Validation Focus
Fluorinated sulfonamide library synthesis
4-Fluoro substitution and enhanced electrophilicity
Reaction rate, yield, and parallel work-up efficiency
Tunable-release fluorogenic probes
Intermediate Hammett σp for moderate GST-catalyzed cleavage
Probe stability vs. activation kinetics; signal-to-noise ratio
Process optimization for lipophilic intermediates
High organic-phase partitioning (LogP ~3.3)
Extractive work-up yield; hydrolysis loss minimization
Analytical reference standard
Distinct melting point and retention behavior vs. non-fluorinated analogs
HPLC method qualification; batch-specific CoA verification

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